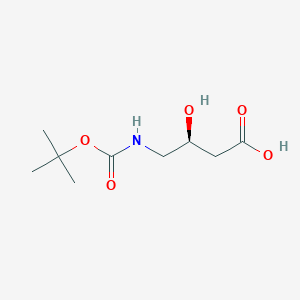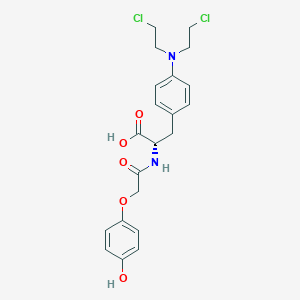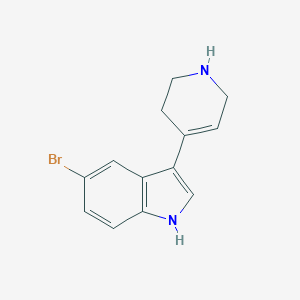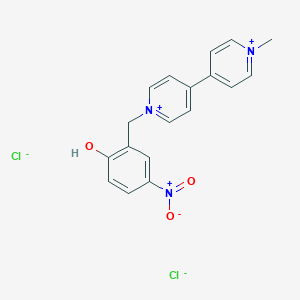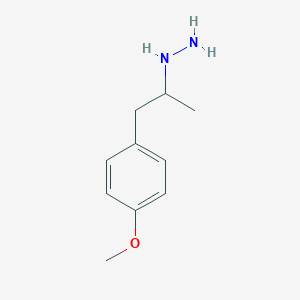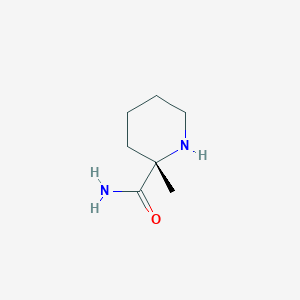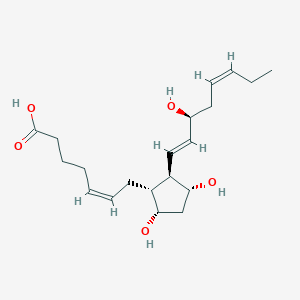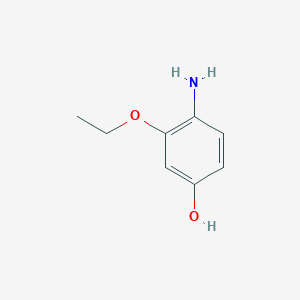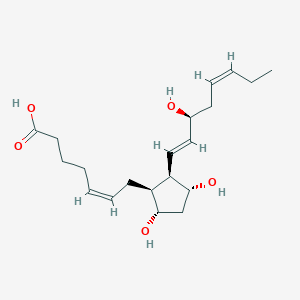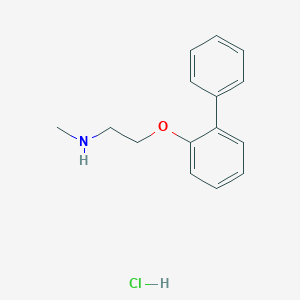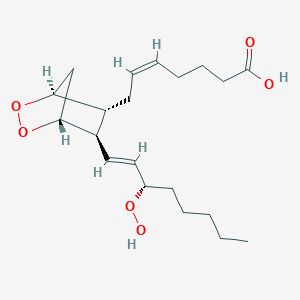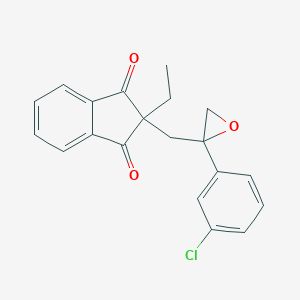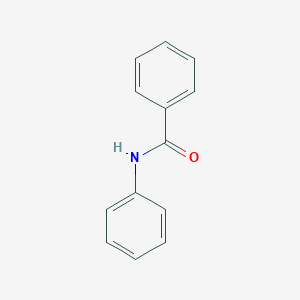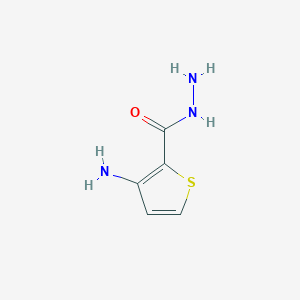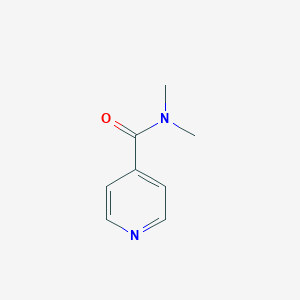
n,n-Dimethylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,n-Dimethylpyridine-4-carboxamide, also known as DMPC, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine, a common organic compound that is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. DMPC has been found to exhibit interesting biological activities, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of n,n-Dimethylpyridine-4-carboxamide is not fully understood, but it is believed to involve the interaction of the compound with various biological targets. n,n-Dimethylpyridine-4-carboxamide has been found to exhibit interesting binding properties with proteins and nucleic acids, suggesting that it may have potential applications in the field of molecular biology.
Biochemical and Physiological Effects:
n,n-Dimethylpyridine-4-carboxamide has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for various research applications. n,n-Dimethylpyridine-4-carboxamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. n,n-Dimethylpyridine-4-carboxamide has also been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,n-Dimethylpyridine-4-carboxamide has several advantages for lab experiments, including its high purity and good yields. However, n,n-Dimethylpyridine-4-carboxamide is also known to be highly flammable and toxic, making it potentially hazardous to handle. Careful handling and safety precautions are therefore necessary when working with n,n-Dimethylpyridine-4-carboxamide.
Orientations Futures
There are several future directions for research on n,n-Dimethylpyridine-4-carboxamide. One potential direction is the investigation of n,n-Dimethylpyridine-4-carboxamide's potential as a drug candidate for the treatment of various diseases. Another potential direction is the development of new synthetic methods for n,n-Dimethylpyridine-4-carboxamide that are more efficient and environmentally friendly. Finally, the investigation of n,n-Dimethylpyridine-4-carboxamide's potential applications in the field of materials science, such as in the development of new organic electronic devices, is also a promising direction for future research.
Méthodes De Synthèse
N,n-Dimethylpyridine-4-carboxamide can be synthesized through various methods, including the reaction of pyridine-4-carboxylic acid with dimethylamine in the presence of a catalyst such as triethylamine. Another method involves the reaction of pyridine-4-carboxylic acid with dimethylformamide in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide. These methods have been found to yield high purity n,n-Dimethylpyridine-4-carboxamide with good yields.
Applications De Recherche Scientifique
N,n-Dimethylpyridine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of n,n-Dimethylpyridine-4-carboxamide is in the field of organic electronics, where it has been found to exhibit excellent charge transport properties. n,n-Dimethylpyridine-4-carboxamide has also been studied for its potential application as a catalyst in organic reactions, where it has been found to exhibit good catalytic activity. In addition, n,n-Dimethylpyridine-4-carboxamide has been found to exhibit interesting biological activities, making it a promising candidate for drug discovery.
Propriétés
Numéro CAS |
1903-64-6 |
|---|---|
Nom du produit |
n,n-Dimethylpyridine-4-carboxamide |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 |
Clé InChI |
WYQRNAHSMSMAMV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=NC=C1 |
SMILES canonique |
CN(C)C(=O)C1=CC=NC=C1 |
Autres numéros CAS |
1903-64-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



